N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a trimethoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the following steps:
Formation of 4-fluoro-1,3-benzothiazole: This can be achieved by reacting 4-fluoroaniline with carbon disulfide and chlorine in the presence of a base.
Hydrazide Formation: The 4-fluoro-1,3-benzothiazole is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The trimethoxybenzohydrazide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Uniqueness
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is unique due to the presence of both a fluorinated benzothiazole ring and a trimethoxybenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTORVHJIRGQESD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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